molecular formula C24H22FNO2 B585815 [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427521-34-3

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B585815
CAS No.: 1427521-34-3
M. Wt: 375.4 g/mol
InChI Key: HTFNNXALSQKDIS-UHFFFAOYSA-N
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Description

AM2201 N-(4-hydroxypentyl) metabolite: is a primary urinary metabolite of AM2201, a potent synthetic cannabinoid. This compound is part of the broader class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The chemical structure of AM2201 N-(4-hydroxypentyl) metabolite includes a fluorinated pentyl chain attached to an indole core, making it a unique and significant compound in forensic and toxicological studies .

Scientific Research Applications

Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM2201 N-(4-hydroxypentyl) metabolite typically involves the fluorination of a pentyl chain followed by its attachment to an indole core. The reaction conditions often require the use of solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and ethanol. The process involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of AM2201 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of certified reference materials and standardized procedures ensures consistency and reliability in the production process .

Chemical Reactions Analysis

Types of Reactions: AM2201 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products:

Comparison with Similar Compounds

  • JWH-018 N-(4-hydroxypentyl) metabolite
  • UR-144 N-(4-hydroxypentyl) metabolite
  • XLR-11 N-(4-hydroxypentyl) metabolite

Comparison: AM2201 N-(4-hydroxypentyl) metabolite is unique due to its fluorinated pentyl chain, which distinguishes it from other similar compounds. This structural difference can influence its binding affinity to cannabinoid receptors and its metabolic pathways. Compared to other synthetic cannabinoid metabolites, AM2201 N-(4-hydroxypentyl) metabolite may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNNXALSQKDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017862
Record name AM2201 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-34-3
Record name AM2201 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?

A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.

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